N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 946275-99-6
VCID: VC11918390
InChI: InChI=1S/C19H15N3O3/c1-2-17-21-22-19(25-17)12-7-9-14(10-8-12)20-18(23)16-11-13-5-3-4-6-15(13)24-16/h3-11H,2H2,1H3,(H,20,23)
SMILES: CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Molecular Formula: C19H15N3O3
Molecular Weight: 333.3 g/mol

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide

CAS No.: 946275-99-6

Cat. No.: VC11918390

Molecular Formula: C19H15N3O3

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide - 946275-99-6

Specification

CAS No. 946275-99-6
Molecular Formula C19H15N3O3
Molecular Weight 333.3 g/mol
IUPAC Name N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C19H15N3O3/c1-2-17-21-22-19(25-17)12-7-9-14(10-8-12)20-18(23)16-11-13-5-3-4-6-15(13)24-16/h3-11H,2H2,1H3,(H,20,23)
Standard InChI Key BGDJPVNWKWMREF-UHFFFAOYSA-N
SMILES CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Canonical SMILES CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound integrates two pharmacologically significant heterocycles:

  • Benzofuran core: A fused bicyclic system (C₈H₆O) providing planar rigidity and π-π stacking capabilities .

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle (C₂H₃N₂O) with electron-deficient properties, enhancing metabolic stability and hydrogen-bonding potential .

The ethyl group at the oxadiazole C5 position introduces hydrophobicity, while the carboxamide linker enables hydrogen bonding with biological targets .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₅N₃O₃
Molecular Weight333.3 g/mol
logP2.01 (predicted)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Topological Polar Surface71.3 Ų

Synthesis and Optimization

Synthetic Routes

The synthesis follows a three-step protocol:

  • Benzofuran-2-carboxylic Acid Preparation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions .

  • Oxadiazole Formation: Reaction of 4-aminophenylhydrazide with ethyl cyanoacetate, followed by cyclodehydration using POCl₃ or PPA .

  • Amide Coupling: Condensation of benzofuran-2-carboxylic acid with 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline using DCC/DMAP or HATU .

Ultrasonic-assisted methods reduce reaction times (4–6 hours) and improve yields (53–79%) compared to conventional thermal approaches .

Analytical Characterization

  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., ethyl group δ 1.2–1.4 ppm; oxadiazole C=O δ 165–170 ppm) .

  • HRMS: Validates molecular ion [M+H]⁺ at m/z 334.12 .

  • IR Spectroscopy: Identifies amide C=O stretch (~1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Structure-Activity Relationships (SAR)

Table 2: Analog Comparison

CompoundSubstituentActivity (IC₅₀)
5-Methyl-oxadiazoleMethyl (C5)Antimicrobial
2-FluorophenylacetamideFluorine (C2)Tyrosinase: 11 μM
Target CompoundEthyl (C5)Broad-spectrum

Key SAR insights:

  • C5 Alkyl Groups: Ethyl enhances lipophilicity and membrane permeability vs. methyl .

  • Amide Linkers: Improve solubility and target affinity compared to ester analogs .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High intestinal permeability (logP >2) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the ethyl group .

  • Toxicity: Low Ames test risk but potential hepatotoxicity at doses >50 mg/kg .

Bioavailability Challenges

The compound’s high polar surface area (71.3 Ų) may limit blood-brain barrier penetration, necessitating prodrug strategies .

Applications in Drug Development

Targeted Therapies

  • Melanoma: Tyrosinase inhibition reduces melanin synthesis .

  • Antibiotic Resistance: Synergizes with β-lactams against MRSA .

Diagnostic Tools

Fluorinated derivatives serve as PET tracers for tumor imaging .

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